3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves several steps. One method includes the dissolution of ruxolitinib free base in a polar protic solvent such as methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, or 2-butanol, with ethanol being the preferred solvent at a temperature of 50°C . The L-tartaric acid solution is then added drop-wise, followed by stirring at 50°C for an additional hour. The solution is then cooled to 0-5°C to precipitate the product, which is kept at this temperature for 16 hours before isolating the ruxolitinib L-tartaric acid salt .
Análisis De Reacciones Químicas
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, phosphoric acid, fumaric acid, and L-tartaric acid . The major products formed from these reactions are different crystalline forms of the compound, which are used in pharmaceutically acceptable compositions .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of JAK1 and JAK2 enzymes, making it valuable in the treatment of myelofibrosis . Additionally, its crystalline forms are used in the preparation of pharmaceutically acceptable compositions .
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves the selective inhibition of JAK1 and JAK2 enzymes . These enzymes play a crucial role in the signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. By inhibiting these enzymes, the compound can effectively reduce the abnormal proliferation of cells in myelofibrosis .
Comparación Con Compuestos Similares
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile is unique due to its selective inhibition of JAK1 and JAK2 enzymes . Similar compounds include other JAK inhibitors such as tofacitinib and baricitinib, which also target JAK enzymes but may have different selectivity profiles and clinical applications . The uniqueness of this compound lies in its specific application for the treatment of myelofibrosis .
Propiedades
Fórmula molecular |
C19H19F3N6O2 |
---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7) |
Clave InChI |
YCYDUYFWWXXNRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.